

Mass spectrometry analysis of isoxazole-4-carboxylic acid methyl ester

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Compound of Interest

Compound Name: *Isoxazole-4-carboxylic acid methyl ester*

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An In-Depth Comparative Guide to the Mass Spectrometry Analysis of **Isoxazole-4-Carboxylic Acid Methyl Ester**

Introduction: The Analytical Imperative for Isoxazole Derivatives

Isoxazole-4-carboxylic acid methyl ester is a heterocyclic compound featuring the isoxazole ring, a structural motif of significant interest in medicinal chemistry and drug development.^{[1][2]} ^[3] Isoxazoles are present in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.^[1] As a key intermediate or final product, the precise characterization of **isoxazole-4-carboxylic acid methyl ester** is critical for ensuring purity, confirming identity, and understanding metabolic fate.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive comparison of mass spectrometry-based techniques for the analysis of this compound. We will delve into the causality behind methodological choices, compare primary ionization techniques, and contrast mass spectrometry with alternative analytical methods. Every protocol is presented within a framework of analytical validation, ensuring the trustworthiness and reliability of the generated data.^{[4][5]}

Core Principles of Mass Spectrometry for Small Molecule Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a compound like **isoxazole-4-carboxylic acid methyl ester** (Molecular Formula: $C_5H_5NO_3$, Molecular Weight: 127.10 g/mol), MS provides not only the molecular weight but also structural information through the analysis of fragmentation patterns.^[6] The choice of coupling MS with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC) is dictated by the analyte's physicochemical properties.

Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the premier analytical choice for volatile and thermally stable compounds. Given the methyl ester form, **isoxazole-4-carboxylic acid methyl ester** possesses sufficient volatility for GC analysis, which often provides superior chromatographic resolution compared to LC for such molecules.

Ionization Method: Electron Ionization (EI)

Electron Ionization (EI) is the most common ionization source for GC-MS.^[7] It is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV). This process imparts significant internal energy, leading to extensive and reproducible fragmentation.

Causality: The utility of EI lies in its ability to create a characteristic "fingerprint" mass spectrum for a given compound. This fragmentation pattern is highly reproducible and can be searched against spectral libraries (e.g., NIST) for confident identification. While soft ionization techniques often preserve the molecular ion, they provide less structural information from fragmentation.^[7]

Expected EI-MS Fragmentation Pattern

The fragmentation of **isoxazole-4-carboxylic acid methyl ester** under EI is governed by the relative stabilities of the resulting ions and neutral losses. The primary fragmentation events are predicted to be:

- Loss of the Methoxy Radical: The most common fragmentation for methyl esters is the cleavage of the O-CH₃ bond, resulting in the formation of a stable acylium ion. This would produce a fragment at m/z 96.
- Isoxazole Ring Cleavage: The N-O bond in the isoxazole ring is inherently weak and prone to cleavage upon electron impact.^[8] This can initiate a cascade of rearrangements and further fragmentation, leading to smaller, characteristic ions.
- Loss of Carbon Monoxide (CO): Acylium ions frequently lose a molecule of carbon monoxide (28 Da), which would result in a fragment at m/z 68 from the m/z 96 ion.

Caption: Predicted EI-MS fragmentation pathway for **isoxazole-4-carboxylic acid methyl ester**.

Experimental Protocol: GC-MS Analysis

- Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).
- GC System:
 - Column: A standard non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is appropriate.
 - Inlet: Split/splitless injector at 250°C. Use a 1 µL injection volume with a split ratio of 20:1.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Oven Program: Start at 80°C, hold for 1 minute, then ramp at 15°C/min to 250°C and hold for 5 minutes.
- MS System:
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.

- Scan Range: m/z 40-200.

Alternative Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful alternative, particularly for analyzing complex mixtures, potential non-volatile impurities, or metabolites. It avoids the need for sample volatility and thermal stability. [9]

Ionization Method: Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a "soft" ionization technique that generates ions from a liquid phase.[10][11] For a molecule like **isoxazole-4-carboxylic acid methyl ester**, ESI in positive ion mode is most effective. It typically produces a protonated molecular ion, $[M+H]^+$, and may also form adducts with cations present in the mobile phase, such as sodium $[M+Na]^+$.

Causality: The choice of ESI is driven by the desire to confirm the molecular weight with high confidence, as the soft ionization process minimizes in-source fragmentation. Structural information is then obtained through tandem mass spectrometry (MS/MS), where the $[M+H]^+$ ion is isolated and fragmented in a controlled manner (Collision-Induced Dissociation, CID).[12]

Expected ESI-MS/MS Fragmentation

Upon isolation and fragmentation of the $[M+H]^+$ ion (m/z 128), the fragmentation pathways differ from EI. Protonation likely occurs on the isoxazole nitrogen or the carbonyl oxygen. The subsequent fragmentation would involve the loss of stable neutral molecules.

Caption: General experimental workflow for LC-MS/MS analysis.

Experimental Protocol: LC-MS/MS Analysis

- Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile. Dilute further with the initial mobile phase.
- LC System:
 - Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 μ m particle size).

- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- MS System:
 - Ion Source: Electrospray Ionization (ESI), positive ion mode.
 - Capillary Voltage: 3.5 kV.
 - Gas Temperature: 325°C.
 - Scan Mode: Full scan (m/z 50-250) to identify the $[M+H]^+$ ion, followed by a targeted MS/MS scan on the precursor ion at m/z 128.
 - Collision Energy: Ramped or set at a fixed value (e.g., 15-25 eV) to induce fragmentation.

Comparison with Alternative Analytical Techniques

While MS provides unparalleled sensitivity and mass information, a comprehensive characterization often involves orthogonal techniques that provide complementary data.

Technique	Principle	Information Obtained	Strengths	Limitations
GC-MS (EI)	Separation by volatility, fragmentation by electron impact.	Molecular weight (inferred), structural fingerprint.	High chromatographic efficiency, library searchable spectra.	Requires volatile/thermally stable analytes.
LC-MS (ESI)	Separation by polarity, soft ionization.	Confident molecular weight, structural data via MS/MS.	Broad applicability, handles non-volatile compounds.	Lower chromatographic resolution than GC for some molecules.
NMR Spectroscopy	Nuclear spin transitions in a magnetic field.	Complete molecular structure and connectivity (¹ H, ¹³ C).[13][14]	Unambiguous structure elucidation.	Low sensitivity, requires pure sample in mg quantities.
FTIR Spectroscopy	Absorption of infrared radiation by molecular vibrations.	Presence of specific functional groups (e.g., C=O, C-O-C).[15][16]	Fast, non-destructive, confirms functional groups.	Provides limited information on the overall molecular skeleton.

Ensuring Trustworthiness: A Primer on Method Validation

To ensure that an analytical method is suitable for its intended purpose, it must be validated.[4][17] This is a core tenet of scientific integrity and is mandated by regulatory agencies like the FDA.[18] The key parameters, as defined by the International Council for Harmonisation (ICH), are summarized below.[17][18]

Validation Parameter	Description	Typical Acceptance Criteria (Quantitative Assay)
Specificity	The ability to assess the analyte unequivocally in the presence of other components.	No interference at the retention time of the analyte. Peak purity should pass.
Linearity	The ability to elicit test results that are directly proportional to the analyte concentration.	Correlation coefficient (r^2) ≥ 0.995 .
Accuracy	The closeness of test results to the true value.	Recovery of 98.0% to 102.0% for spiked samples.
Precision	The degree of agreement among individual test results when the procedure is applied repeatedly.	Relative Standard Deviation (RSD) $\leq 2.0\%$.
Limit of Detection (LOD)	The lowest amount of analyte that can be detected but not necessarily quantitated.	Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ)	The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.	Signal-to-Noise ratio of 10:1.
Robustness	A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.	No significant change in results with minor variations (e.g., flow rate $\pm 5\%$, pH ± 0.2).

Conclusion

The analysis of **isoxazole-4-carboxylic acid methyl ester** is best approached with a multi-faceted strategy. GC-MS with Electron Ionization stands out as the preferred method for routine identification and purity assessment due to its high resolution and the generation of library-searchable fragmentation patterns. For applications requiring definitive molecular weight

confirmation or the analysis of complex biological matrices, LC-MS/MS with Electrospray Ionization is the superior choice, offering high sensitivity and structural confirmation through controlled fragmentation.

These mass spectrometry techniques, when complemented by orthogonal methods like NMR and FTIR for absolute structure confirmation and validated according to established guidelines, provide a robust and trustworthy analytical workflow essential for researchers, scientists, and drug development professionals.

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